molecular formula C13H20N4O2 B2513286 3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1186298-86-1

3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B2513286
CAS RN: 1186298-86-1
M. Wt: 264.329
InChI Key: HRHCVNXEEKFMLU-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as PZP, is a chemical compound that has been extensively studied for its potential use in scientific research. PZP is a pyrrolidine derivative that has shown promise as a tool for studying various biological processes, including protein-protein interactions and enzyme activity. In

Scientific Research Applications

Synthesis and Precursors in Organic Chemistry

  • Synthesis of Substituted Pyrroles : Research has shown that compounds similar to “3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” can be involved in the synthesis of substituted pyrroles, which have applications in organic chemistry and drug development (Wasserman et al., 2004).

  • Hydrolysis of tert-Butyl Esters : Research demonstrates a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, which is relevant to the synthesis and hydrolysis processes involving tert-butyl esters like in “3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” (Herath & Cosford, 2010).

Reactions and Mechanisms 3. Divergent and Solvent Dependent Reactions : Studies reveal that compounds similar to the one can undergo divergent and solvent-dependent reactions, leading to various organic compounds like amino-pyrroles, which have further applications in organic synthesis (Rossi et al., 2007).

  • Activation of Carboxylic Acids : There is evidence of activation of carboxylic acids using dialkyl pyrocarbonates, which may be applicable to the ester component of “3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” (Pozdnev, 2009).

  • Synthesis of Novel Heterocyclic Substituted α-Amino Acids : Research also includes the synthesis of non-proteinogenic heterocyclic substituted α-amino acids, which are derived from similar compounds and have potential applications in medicinal chemistry (Adlington et al., 2000).

  • Condensation Reactions with Non-Nucleophilic N-Heterocycles : The compound's tert-butyl ester component may be relevant in condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles, highlighting its potential role in organic synthesis (Umehara, Ueda, & Tokuyama, 2016).

  • Cyclizations of N-Heterocyclic Compounds : The compound , due to its structure, may also be relevant in studies of cyclizations of N-heterocyclic compounds, which are crucial in the synthesis of various bioactive molecules (Chigorina, Bespalov, & Dotsenko, 2019).

properties

IUPAC Name

tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHCVNXEEKFMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

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